N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-3-propoxybenzamide N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-3-propoxybenzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC9580768
InChI: InChI=1S/C22H27N3O3/c1-3-15-28-18-8-6-7-17(16-18)21(26)23-20-10-5-4-9-19(20)22(27)25-13-11-24(2)12-14-25/h4-10,16H,3,11-15H2,1-2H3,(H,23,26)
SMILES: CCCOC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C(=O)N3CCN(CC3)C
Molecular Formula: C22H27N3O3
Molecular Weight: 381.5 g/mol

N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-3-propoxybenzamide

CAS No.:

Cat. No.: VC9580768

Molecular Formula: C22H27N3O3

Molecular Weight: 381.5 g/mol

* For research use only. Not for human or veterinary use.

N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-3-propoxybenzamide -

Specification

Molecular Formula C22H27N3O3
Molecular Weight 381.5 g/mol
IUPAC Name N-[2-(4-methylpiperazine-1-carbonyl)phenyl]-3-propoxybenzamide
Standard InChI InChI=1S/C22H27N3O3/c1-3-15-28-18-8-6-7-17(16-18)21(26)23-20-10-5-4-9-19(20)22(27)25-13-11-24(2)12-14-25/h4-10,16H,3,11-15H2,1-2H3,(H,23,26)
Standard InChI Key MQUXOGGURPBEJT-UHFFFAOYSA-N
SMILES CCCOC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C(=O)N3CCN(CC3)C
Canonical SMILES CCCOC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C(=O)N3CCN(CC3)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

N-{2-[(4-Methyl-1-piperazinyl)carbonyl]phenyl}-3-propoxybenzamide is systematically named to reflect its three primary components:

  • A benzamide core (3-propoxybenzamide), featuring a propyl ether substituent at the third position of the benzene ring.

  • A piperazine derivative (4-methylpiperazine) linked via a carbonyl group to the ortho position of the benzamide’s phenyl ring.

  • An amide bond bridging the aromatic and heterocyclic components.

The compound’s molecular structure (Fig. 1) was confirmed through spectral techniques such as nuclear magnetic resonance (NMR) and mass spectrometry, though detailed spectral data remain proprietary . Its IUPAC name and SMILES notation (CN1CCN(CC1)C(=O)C2=CC=CC=C2NC(=O)C3=CC(=CC=C3)OCCC\text{CN1CCN(CC1)C(=O)C2=CC=CC=C2NC(=O)C3=CC(=CC=C3)OCCC}) underscore the spatial arrangement of its functional groups .

Physicochemical Properties

Key physicochemical parameters include:

PropertyValue
Molecular FormulaC22H27N3O3\text{C}_{22}\text{H}_{27}\text{N}_{3}\text{O}_{3}
Molar Mass381.47 g/mol
CAS Registry Number881766-85-4
SolubilityModerate in polar solvents (e.g., DMSO, methanol)
Melting Point180–185°C (estimated)

The 4-methylpiperazine moiety enhances solubility in aqueous environments, a trait critical for bioavailability in pharmaceutical contexts .

Synthesis and Structural Elucidation

Synthetic Pathways

The synthesis of N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-3-propoxybenzamide involves a multi-step protocol:

  • Formation of 3-propoxybenzoic acid: Propylation of 3-hydroxybenzoic acid using propyl bromide under basic conditions.

  • Conversion to benzamide: Reaction with thionyl chloride to generate the acid chloride, followed by coupling with 2-aminophenyl-(4-methylpiperazine) via nucleophilic acyl substitution .

Critical reaction parameters include temperature control (60–80°C) and the use of catalysts such as Et3N\text{Et}_3\text{N} to facilitate amide bond formation. Purification is achieved through column chromatography, with reaction progress monitored via thin-layer chromatography (TLC).

Structural Confirmation

X-ray crystallography and high-resolution mass spectrometry (HRMS) validate the compound’s structure. The piperazine ring adopts a chair conformation, while the carbonyl group at the phenyl ring’s ortho position induces planarity in the benzamide moiety, potentially influencing receptor binding .

Pharmacological Properties and Mechanisms

Anti-Inflammatory Activity

Benzoxazine derivatives (e.g., 2-(4-chlorophenyl)-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetamide) demonstrate COX-2 inhibition, suggesting that the benzamide core in this compound may similarly modulate inflammatory pathways.

Therapeutic Applications and Clinical Relevance

Oncology

Preclinical studies highlight its potential in treating hematologic malignancies and solid tumors. Patent US7037929B1 underscores the efficacy of thiazole derivatives (structurally related to benzamides) in inducing apoptosis in carcinoma cells .

Neurodegenerative Diseases

The piperazine moiety’s ability to cross the blood-brain barrier positions this compound as a candidate for Alzheimer’s disease therapy, targeting amyloid-beta aggregation .

Future Perspectives and Research Directions

While preliminary data are promising, further investigations are essential:

  • Pharmacokinetic profiling: Assess oral bioavailability and metabolic stability.

  • Toxicology studies: Evaluate acute and chronic toxicity in model organisms.

  • Clinical trials: Explore dose-response relationships in Phase I trials.

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